molecular formula C19H18N2O2 B2736079 ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate CAS No. 1190919-79-9

ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate

Cat. No.: B2736079
CAS No.: 1190919-79-9
M. Wt: 306.365
InChI Key: FGFBIZHOWRUWAI-OUKQBFOZSA-N
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Description

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a styryl group and an ethyl acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the styryl group through a Wittig reaction or a Heck coupling reaction. Finally, the ethyl acetate moiety is introduced via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the styryl group or the benzimidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The styryl group may enhance binding affinity or specificity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate can be compared with other benzimidazole derivatives, such as:

  • 2-(2-styryl-1H-benzimidazol-1-yl)acetic acid
  • 2-(2-styryl-1H-benzimidazol-1-yl)ethanol
  • 2-(2-styryl-1H-benzimidazol-1-yl)propanoic acid

These compounds share a similar benzimidazole core but differ in their functional groups, which can affect their chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-23-19(22)14-21-17-11-7-6-10-16(17)20-18(21)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFBIZHOWRUWAI-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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